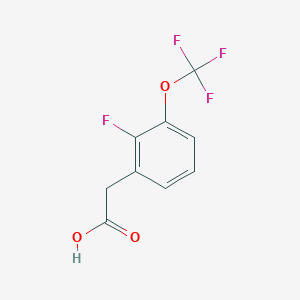![molecular formula C17H25F3N2Si B1439628 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-22-5](/img/structure/B1439628.png)
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C17H25F3N2Si . It has a molecular weight of 342.5 g/mol. This compound is in solid form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “this compound”, has been a topic of research . Among the derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The SMILES string for this compound isCC(C)SiC)(C(C)C)n1ccc2c(C(O)=O)c(cnc12)C(F)(F)F . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
The compound is in solid form . It has a molecular weight of 342.5 g/mol.Scientific Research Applications
Chemical Synthesis and Properties
5H-Chromeno[2,3-b]pyridines, related to the compound , have shown significant industrial, biological, and medicinal properties. A study by Ryzhkova et al. (2023) investigated the multicomponent reaction involving similar compounds, yielding chromeno[2,3-b]pyridine derivatives with good yields. This highlights the compound's relevance in chemical synthesis and potential biomedical applications (Ryzhkova et al., 2023).
Catalysis and Enantioselective Reactions
A study by Desimoni et al. (2005) describes the synthesis of new pyridine-bis(oxazoline) derivatives for use in lanthanide-based catalysts. These catalysts showed high enantioselectivity in reactions involving compounds similar to 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. The study demonstrates the potential use of such compounds in catalytic, enantioselective reactions (Desimoni et al., 2005).
Heterocyclic Compound Formation
The addition of indolyl and pyrrolyl Grignard reagents to 1-acyl salts of pyridines, closely related to the compound , was studied by Kuethe and Comins (2004). This reaction yielded diastereomeric pyridones, indicating the compound's utility in forming complex heterocyclic structures (Kuethe & Comins, 2004).
Bioisosteric Properties and Anticancer Activity
Mallisetty et al. (2023) explored pyrrolyl-pyridine heterocyclic compounds for their bioisosteric properties and spectrum of biological activities. Their study highlighted the potential of these compounds, similar to this compound, as frameworks for synthesizing new molecules with significant anticancer activity (Mallisetty et al., 2023).
Fluorinated Pyridine Derivatives
The research by Iaroshenko et al. (2009) on fluorinated pyrazolo[3,4-b]pyridine and pyrimidine nucleosides indicates the significant role of fluorinated pyridine derivatives in synthesizing nucleoside mimetics. This suggests the potential of this compound in similar applications (Iaroshenko et al., 2009).
Properties
IUPAC Name |
tri(propan-2-yl)-[5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3N2Si/c1-11(2)23(12(3)4,13(5)6)22-8-7-14-9-15(17(18,19)20)10-21-16(14)22/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESOHXDEZSURSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673641 | |
| Record name | 5-(Trifluoromethyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-22-5 | |
| Record name | 5-(Trifluoromethyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B1439547.png)
![Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride](/img/structure/B1439548.png)
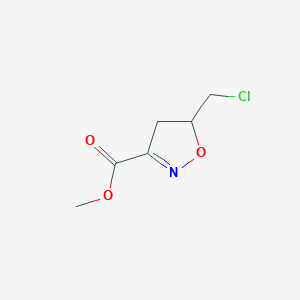
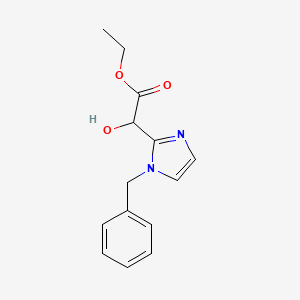
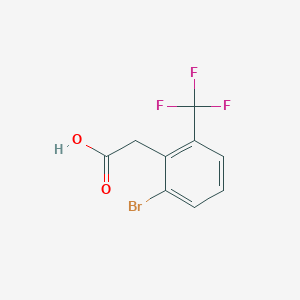
![3-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1439553.png)
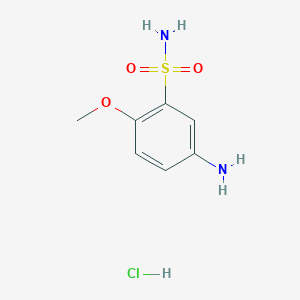
![[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1439557.png)
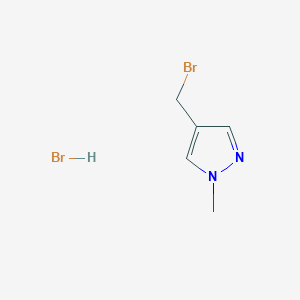
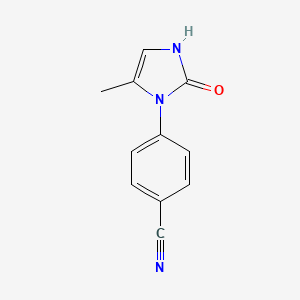

![[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439565.png)

